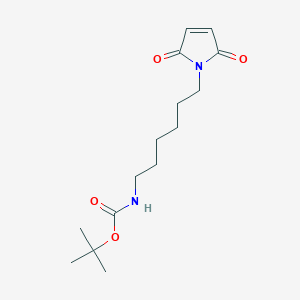
Tiemonium
Übersicht
Beschreibung
Tiemonium ist ein quartäres Ammonium-Antimuskarinikum, das häufig in Form von Tiemoniumiodid oder Tiemoniummethylsulfat verwendet wird. Es wird hauptsächlich als krampflösendes Medikament eingesetzt, um Muskelkrämpfe im Magen-Darm-Trakt, in den Gallenwegen, den Harnwegen und im gynäkologischen System zu lindern . This compound verstärkt die Calciumbindung an Phospholipide und Proteine und stabilisiert so die Zellmembran des Magen-Darm-Trakts .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Tiemonium kann über verschiedene chemische Wege synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von 4-Methylmorpholin mit 3-Hydroxy-3-phenyl-3-(2-thienyl)propyl-bromid zur Bildung von Tiemoniumbromid. Dieses Zwischenprodukt kann dann durch Ionenaustauschreaktionen in Tiemoniumiodid oder Tiemoniummethylsulfat umgewandelt werden .
Industrielle Produktionsverfahren
Die industrielle Produktion von Tiemoniummethylsulfat beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Der Prozess beinhaltet in der Regel Schritte wie Synthese, Reinigung und Kristallisation, um die gewünschte Verbindung in ihrer reinen Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tiemonium unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis, z. B. Temperatur, Lösungsmittel und Reaktionszeit .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation von this compound zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Tiemoniumverbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Tiemonium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung in Studien über quartäre Ammoniumsalze und deren Reaktivität verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und die Membranstabilität.
Medizin: Als krampflösendes Mittel zur Behandlung von Erkrankungen wie Gastroenteritis, Durchfall, Dysenterie, Gallenkoliken und spastischer Dysmenorrhoe eingesetzt
Industrie: In der Formulierung von Pharmazeutika und anderen Produkten eingesetzt, die krampflösende Eigenschaften erfordern
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Bindung von Acetylcholin an muskarinische cholinerge Rezeptoren an Neuroeffektor-Stellen an der glatten Muskulatur blockiert. Diese Hemmung verhindert die Kontraktion der glatten Muskulatur, wodurch Krämpfe und damit verbundene Schmerzen reduziert werden . Darüber hinaus verstärkt this compound die Calciumbindung an Membranphospholipide und -proteine, stabilisiert so die Zellmembranen weiter und hemmt intrazelluläre kontraktile Proteine .
Wirkmechanismus
Tiemonium exerts its effects by blocking the binding of acetylcholine to muscarinic cholinergic receptors at neuroeffector sites on smooth muscle. This inhibition prevents the contraction of smooth muscles, thereby reducing spasms and associated pain . Additionally, this compound strengthens calcium bonding with membrane phospholipids and proteins, further stabilizing cell membranes and inhibiting intracellular contractile proteins .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Atropin: Ein weiteres Antimuskarinikum mit ähnlichen peripheren Wirkungen.
Hyoscin (Scopolamin): Wird wegen seiner krampflösenden und antiemetischen Eigenschaften eingesetzt.
Dicyclomin: Ein Anticholinergikum, das zur Behandlung des Reizdarmsyndroms eingesetzt wird
Einzigartigkeit von Tiemonium
This compound ist einzigartig in seiner Fähigkeit, die Calciumbindung an Phospholipide und Proteine zu verstärken, wodurch die Zellmembranen zusätzlich stabilisiert werden. Diese Eigenschaft unterscheidet es von anderen Antimuskarinika und verstärkt seine Wirksamkeit bei der Behandlung von Muskelkrämpfen .
Eigenschaften
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16/h2-8,15,20H,9-14H2,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDYAOBDPZQHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NO2S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861820 | |
| Record name | 4-(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6252-92-2 | |
| Record name | Tiemonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6252-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiemonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006252922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Hydroxy-3-phenyl-3-(2-thienyl)propyl)-4-methylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIEMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5LZ9A0KV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)












